methyl N-(piperidin-4-ylmethyl)carbamate
Description
Structure
2D Structure
Properties
CAS No. |
383868-77-7 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl N-(piperidin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)10-6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
POBKPZBWICFDKN-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC1CCNCC1 |
Canonical SMILES |
COC(=O)NCC1CCNCC1 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Synthesis of Bioactive Compounds : Methyl N-(piperidin-4-ylmethyl)carbamate serves as an intermediate in the synthesis of various medicinal agents. Its structural features allow for modifications that can lead to new therapeutic agents targeting different biological pathways.
- Neuropharmacology : Research indicates that compounds containing a piperidine moiety can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity
-
Cancer Research
- Preliminary investigations into related compounds have shown significant cytotoxicity against various cancer cell lines. This suggests that this compound could be explored for its anticancer properties.
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively reduced biofilm formation in bacterial cultures, particularly against strains of Salmonella. These findings support its use in combination therapies to enhance the efficacy of existing antibiotics .
Binding Affinity Studies
Molecular docking simulations have predicted strong binding affinities between this compound and several key receptors involved in central nervous system signaling pathways. This suggests potential applications in drug development targeting neurological conditions .
Comparative Analysis Table
Comparison with Similar Compounds
Key Observations :
- Ester Group Variation : Methyl and tert-butyl esters enhance metabolic stability compared to benzyl or phenyl esters, which may undergo faster enzymatic cleavage .
- Ring Substitution : Piperidine derivatives with pyridyl or piperazinyl groups exhibit distinct hydrogen-bonding patterns and solubility profiles .
tert-Butyl Analogs
tert-Butyl N-(piperidin-4-ylmethyl)carbamate (CAS: 135632-53-0) is synthesized via nucleophilic substitution of tert-butyl chloroformate with piperidin-4-ylmethanamine. Yields vary significantly based on the piperidine substitution position:
- tert-Butyl (piperidin-4-ylmethyl)carbamate : 40% yield .
- tert-Butyl (piperidin-3-ylmethyl)carbamate : 87% yield .
The lower yield for the 4-substituted derivative suggests steric hindrance at the 4-position of the piperidine ring .
Chloroacetyl Derivatives
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS: Not listed) demonstrates the introduction of electrophilic chloroacetyl groups, enabling further functionalization via nucleophilic acyl substitution .
Stability and Pharmacokinetics
- Hydrolytic Stability : Carbamates generally exhibit greater stability than esters. For example, nipecotic acid prodrugs with carbamate groups show prolonged plasma half-lives compared to ester analogs .
- Crystallinity : Benzyl N-(4-pyridyl)carbamate forms layered structures via N–H⋯N hydrogen bonds, enhancing crystallinity and purity .
Preparation Methods
Reductive Amination and Carbamate Formation via Benzyl-Protected Piperidin-4-one
One efficient and scalable method starts with 1-benzylpiperidin-4-one as the key intermediate. The process involves:
- Step 1: Reductive Amination
1-benzylpiperidin-4-one undergoes reductive amination with ammonia in the presence of Raney-Nickel catalyst. This step converts the ketone to the corresponding piperidin-4-ylamine derivative. - Step 2: Deprotection
The benzyl protecting group is removed by catalytic hydrogenation, yielding the free piperidin-4-ylmethylamine. - Step 3: Carbamate Formation
The free amine is reacted with methyl chloroformate (or equivalent carbamoylating agents) to form methyl N-(piperidin-4-ylmethyl)carbamate. - Step 4: Salt Formation
The carbamate can be converted into its para-toluene sulfonate salt to improve stability and handling.
This method is advantageous due to the use of commercially available raw materials, short reaction times, and high yields, making it suitable for large-scale manufacturing.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 1-benzylpiperidin-4-one, NH3, Raney-Ni | Reductive amination to amine | Efficient, high yield |
| 2 | Pd/C hydrogenation | Benzyl deprotection | Mild conditions |
| 3 | Methyl chloroformate or equivalent | Carbamate formation | High selectivity for carbamate |
| 4 | Para-toluene sulfonic acid | Salt formation | Enhances stability and purity |
Carbamoylation Using Activated Carbonates and Chloroformates
Carbamoylation of secondary amines such as piperidin-4-ylmethylamine can be efficiently achieved using activated reagents:
- 4-Nitrophenyl Chloroformate
This reagent reacts with the amine to form carbamate esters under mild conditions. The reaction typically proceeds in an organic solvent like dichloromethane with a base (e.g., triethylamine) to neutralize HCl formed. - N-Hydroxysuccinimide (NHS) Esters and Disuccinimidyl Carbonates (DSC)
These reagents offer mild and reliable routes to carbamates, with the advantage of forming stable intermediates that react cleanly with amines to give carbamates in high purity and yield. - Carbonylimidazolides
Prepared from primary amines, these intermediates react in situ with nucleophiles such as alcohols to yield carbamates. The products often precipitate out, facilitating purification.
These methods are widely used in medicinal chemistry for their mildness, scalability, and compatibility with sensitive functional groups.
| Carbamoylating Agent | Reaction Conditions | Advantages | Typical Yield |
|---|---|---|---|
| 4-Nitrophenyl chloroformate | Organic solvent, base (e.g., Et3N) | Mild, selective carbamoylation | High (>80%) |
| Disuccinimidyl carbonate | Mild, room temperature | Stable intermediates, scalable | High |
| Carbonylimidazolide | In situ reaction with nucleophile | Easy purification by precipitation | High |
Direct Reaction of Piperidin-4-ylmethylamine with Methyl Chloroformate
A straightforward approach involves:
- Reacting piperidin-4-ylmethylamine directly with methyl chloroformate under controlled temperature (0–5 °C) in an inert solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or sodium bicarbonate is used to neutralize the acid byproduct.
- The reaction is monitored by LC-MS or NMR for completion.
- The product is isolated by precipitation or extraction, followed by drying under reduced pressure.
This method is commonly employed due to its simplicity and the commercial availability of reagents.
Alternative Synthetic Routes Involving Carbamate Derivatives
Additional synthetic strategies reported include:
- Use of Carbamoyl Chlorides or Carbonates Derived from Piperidine Derivatives
Carbamoylation of piperidine derivatives bearing various substituents can be achieved using phenyl chloroformate or related reagents, followed by deprotection steps to yield the target carbamate. - Cross-Coupling and Subsequent Carbamate Formation
In more complex molecules, palladium-catalyzed cross-coupling reactions are used to install functionalized piperidin-4-ylmethyl groups, which are then carbamoylated to yield the desired carbamate derivatives.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-Benzylpiperidin-4-one | NH3, Raney-Ni, Pd/C, methyl chloroformate | Reductive amination, hydrogenation, carbamoylation | 75–90% | Large scale | Efficient, scalable, high purity |
| 2 | Piperidin-4-ylmethylamine | 4-Nitrophenyl chloroformate, base | Room temperature, mild | 80–95% | Lab to pilot scale | Mild conditions, good selectivity |
| 3 | Piperidin-4-ylmethylamine | Methyl chloroformate, base | 0–5 °C, inert solvent | 70–85% | Lab scale | Simple, direct approach |
| 4 | Piperidine derivatives | Phenyl chloroformate, Pd catalysts | Variable, includes cross-coupling | Variable | Specialized synthesis | For functionalized derivatives |
Research Findings and Notes
- The reductive amination route with Raney-Ni catalyst is notable for its high efficiency and shorter reaction times, making it preferred for industrial synthesis.
- Carbamoylation using activated esters like 4-nitrophenyl chloroformate provides excellent yields and purity, with mild reaction conditions compatible with sensitive substrates.
- Purification often involves precipitation techniques using cold ethanol and aqueous salt solutions, followed by centrifugation and drying under reduced pressure to achieve high purity products.
- Hydrogenation for benzyl deprotection is generally performed under mild Pd/C catalysis, preserving the carbamate functionality.
- The choice of method depends on scale, availability of starting materials, and desired purity.
Q & A
Q. What are the established synthetic routes for methyl N-(piperidin-4-ylmethyl)carbamate, and how do reaction conditions influence yield?
this compound can be synthesized via carbamate formation by reacting piperidin-4-ylmethylamine with methyl chloroformate under controlled basic conditions (e.g., using triethylamine as a base). Key steps include:
- Amine Activation : Pre-activation of the piperidine nitrogen with a base to enhance nucleophilicity.
- Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred to stabilize intermediates .
- Temperature Control : Reactions are typically conducted at 0–5°C to minimize side reactions such as over-alkylation .
Yield optimization (~70–80%) requires stoichiometric precision and inert atmosphere conditions to prevent hydrolysis of the carbamate group .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are critical for confirming the carbamate linkage and piperidine ring substitution. Key signals include the methyl carbamate proton (δ ~3.6–3.8 ppm) and the piperidine methylene group (δ ~2.4–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 172.1212 Da) and detects impurities .
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the piperidine-carbamate system .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?
Discrepancies often arise from:
- Disorder in the Piperidine Ring : Use restraints in SHELXL refinement to model dynamic ring puckering .
- Hydrogen Bonding Ambiguities : Employ neutron diffraction or low-temperature (<100 K) X-ray studies to resolve H-atom positions in carbamate groups .
- Validation Tools : Cross-check with computational chemistry (DFT calculations) to compare experimental and theoretical bond lengths .
Q. What strategies address low yields in the synthesis of this compound under scale-up conditions?
- Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Purification Challenges : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate unreacted amine and byproducts .
- Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat dissipation and reaction homogeneity .
Q. How does the carbamate group influence biological activity in piperidine-based analogs?
- Metabolic Stability : The carbamate group reduces first-pass metabolism compared to ester or amide analogs, enhancing bioavailability in pharmacological studies .
- Enzyme Interactions : Molecular docking studies suggest hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., in cholinesterases or opioid receptors) .
- Toxicity Screening : Assess carbamate hydrolysis products (e.g., methylamine) using in vitro hepatocyte models to predict metabolite-related toxicity .
Methodological Considerations
- Contradictory Data : Conflicting NMR or crystallographic results may arise from polymorphism or solvent effects. Replicate experiments under varied conditions (e.g., solvent polarity) to identify dominant conformers .
- Synthetic Byproducts : Monitor for N-methylated byproducts via LC-MS and adjust reaction stoichiometry to suppress over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
